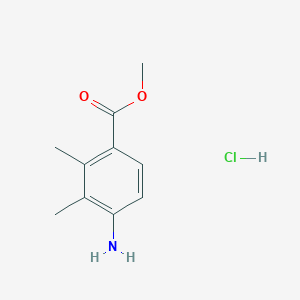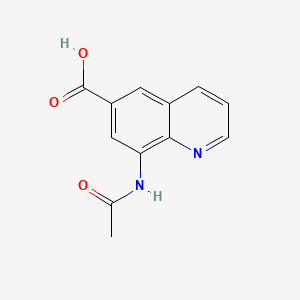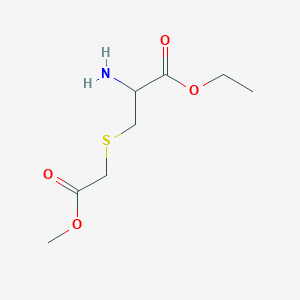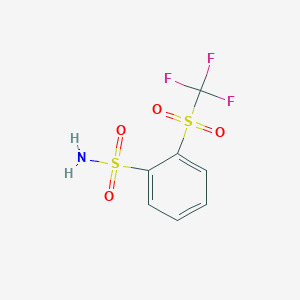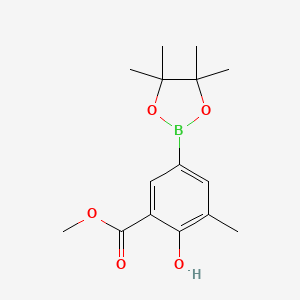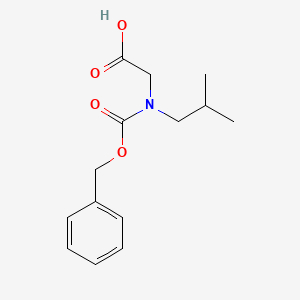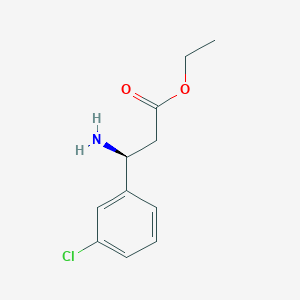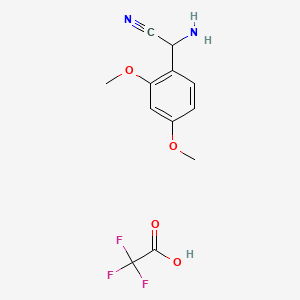
2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-(2,4-dimethoxyphenyl)acetonitrile; trifluoroacetic acid is a compound that combines an aromatic nitrile with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine and a cyanide source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting nitrile can then be purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2,4-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst like palladium on carbon are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-amino-2-(2,4-dimethoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(3,4-dimethoxyphenyl)acetonitrile
- 2-amino-2-(2,5-dimethoxyphenyl)acetonitrile
- 2-amino-2-(2,4-dimethoxyphenyl)propionitrile
Uniqueness
2-amino-2-(2,4-dimethoxyphenyl)acetonitrile is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its reactivity and interactions. This structural feature may result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H13F3N2O4 |
|---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
2-amino-2-(2,4-dimethoxyphenyl)acetonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H12N2O2.C2HF3O2/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2;3-2(4,5)1(6)7/h3-5,9H,12H2,1-2H3;(H,6,7) |
InChI Key |
VRTJWKZMTLEUSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C#N)N)OC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride](/img/structure/B13511511.png)

![9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine](/img/structure/B13511522.png)
